1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name 1-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid derives from its fused heterocyclic core and substituent groups. The parent structure, triazolo[1,5-a]pyrimidine , consists of a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3) fused with a triazole ring (five-membered, three nitrogen atoms at positions 1, 2, and 4). The numbering of the triazolo-pyrimidine system follows IUPAC guidelines, with the pyrimidine ring prioritized for numbering due to its larger size.
- Substituents :
- Two methyl groups occupy positions 5 and 7 of the pyrimidine ring.
- A piperidine-3-carboxylic acid moiety attaches to position 2 of the triazole ring via a single bond.
The structural formula (Figure 1) highlights the planar triazolo-pyrimidine core and the three-dimensional piperidine ring, with the carboxylic acid group at position 3 introducing polarity.
Table 1: Key Nomenclature and Structural Features
Molecular Formula and Stereochemical Considerations
The molecular formula C₁₃H₁₈N₅O₂ reflects the compound’s composition:
- Triazolo-pyrimidine core : C₇H₆N₄ (from triazolo[1,5-a]pyrimidine).
- Piperidine-3-carboxylic acid : C₆H₁₁NO₂.
- Adjustments : Loss of one hydrogen atom due to bond formation between the triazole and piperidine.
Stereochemistry :
- The piperidine ring adopts a chair conformation, with the carboxylic acid group at position 3 introducing a stereocenter.
- Two enantiomers are possible depending on the configuration (R or S) at C3 of the piperidine ring. However, synthetic routes for analogous compounds often yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed.
Table 2: Molecular and Stereochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₈N₅O₂ |
| Molecular weight | 300.32 g/mol |
| Degree of unsaturation | 7 (4 rings + 3 double bonds) |
| Potential stereoisomers | 2 (R and S configurations) |
Properties
Molecular Formula |
C13H17N5O2 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N5O2/c1-8-6-9(2)18-12(14-8)15-13(16-18)17-5-3-4-10(7-17)11(19)20/h6,10H,3-5,7H2,1-2H3,(H,19,20) |
InChI Key |
SKZHNMYRBSDLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCCC(C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group enables derivatization through classic acid-driven reactions:
| Reaction Type | Conditions/Reagents | Products/Applications | Source Citations |
|---|---|---|---|
| Esterification | Alcohols (e.g., methanol, ethanol) with SOCl₂ or DCC | Corresponding esters (e.g., methyl/ethyl esters) for prodrug development | |
| Amidation | Amines (e.g., NH₃, alkylamines) with EDCl/HOBt | Amides with enhanced membrane permeability | |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) in DMF | Activated intermediate for further coupling reactions |
These reactions are critical for modifying pharmacokinetic properties, such as solubility and bioavailability, in drug discovery contexts.
Triazolo-Pyrimidine Core Reactivity
-
Coordination Chemistry : The N1 and N4 atoms act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or antimicrobial activity .
-
π-π Stacking Interactions : The aromatic system engages in non-covalent interactions with biological targets, such as enzyme active sites .
Synthetic Routes and Key Intermediates
The compound is synthesized via multi-step protocols:
-
Triazolo-Pyrimidine Core Formation :
-
Piperidine Coupling :
-
Nucleophilic substitution at the C2 position of the triazolo-pyrimidine core using piperidine-3-carboxylic acid derivatives.
-
Pharmacologically Relevant Interactions
The compound’s biological activity stems from its dual functionality:
-
Carboxylic Acid : Binds to polar residues in enzyme active sites (e.g., RNA-dependent RNA polymerase).
-
Triazolo-Pyrimidine : Inhibits protein-protein interactions critical for viral replication or cancer cell proliferation .
Stability and Degradation Pathways
-
Hydrolysis : The carboxylic acid is stable under physiological pH but undergoes slow ester hydrolysis in acidic/basic conditions.
-
Photodegradation : The triazolo-pyrimidine ring shows moderate sensitivity to UV light, requiring protective storage.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its ability to inhibit the RNA-dependent RNA polymerase (RdRP) of influenza viruses. Research indicates that derivatives of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid can disrupt the PA-PB1 interface of the influenza A virus polymerase. This disruption is crucial for viral replication and presents a novel mechanism for antiviral action .
Case Study: Influenza Virus
A study focused on synthesizing and characterizing compounds based on 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid demonstrated promising results against influenza viruses. The compounds exhibited effective binding to the viral polymerase complex, suggesting their potential as therapeutic agents in treating influenza infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may exert cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the triazolo-pyrimidine structure is believed to enhance its interaction with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Assays
In vitro assays have shown that derivatives of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid can induce apoptosis in cancer cells. These studies utilized various cancer cell lines to assess the efficacy of the compound and its derivatives in inhibiting cell proliferation .
Biological Probes and Molecular Docking Studies
The compound serves as a valuable biological probe for studying protein interactions and cellular pathways. Molecular docking studies have revealed insights into how it interacts with specific proteins involved in disease processes.
Insights from Molecular Docking
Docking simulations indicate that the compound can bind effectively to target proteins through hydrogen bonding and hydrophobic interactions. These findings provide a foundation for further exploration of its role as a lead compound in drug development .
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The compound can act as an inverse agonist for receptors like RORγt and as an inhibitor for enzymes such as JAK1 and JAK2 . These interactions modulate specific signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazolopyrimidine derivatives vary significantly in biological activity and physicochemical properties depending on substituent groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The 2-position is critical for activity. Piperidine-3-carboxylic acid in the target compound provides steric bulk and hydrogen-bonding capacity, unlike simpler acetic acid or methoxy groups in analogs .
- Solubility: Carboxylic acid derivatives (e.g., target compound and 87253-62-1) exhibit higher aqueous solubility than non-polar analogs like ethanone derivatives .
- Bioactivity : Sulfonamide and methoxy-substituted triazolopyrimidines (e.g., Pyroxsulam) are potent herbicides, suggesting the target compound’s piperidine group may be optimized for pharmaceutical targets like kinase or bromodomain inhibition .
Biological Activity
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperidine ring linked to a triazolopyrimidine moiety. The molecular formula is , and it has a molecular weight of 234.25 g/mol. The presence of the triazolo[1,5-a]pyrimidine scaffold is crucial for its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits a variety of biological activities:
- Anticancer Activity : Studies have shown that derivatives of triazolopyrimidine can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, including MCF-7 and A549, demonstrating significant cytotoxic effects . The mechanism often involves the induction of apoptosis through pathways involving caspase activation and PARP cleavage.
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial potential against several bacterial strains. Research indicates that certain triazolopyrimidine derivatives exhibit significant antibacterial activity .
The biological activity of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates .
- Inhibition of Key Enzymes : The inhibition of COX enzymes is a well-studied mechanism for anti-inflammatory effects. Additionally, some derivatives have been found to inhibit alkaline phosphatase activity, linking their pharmacological effects to metabolic pathways .
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Properties : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that specific derivatives significantly reduced cell viability compared to control groups. The study reported IC50 values indicating potent anticancer activity .
- Anti-inflammatory Research : A study assessed the anti-inflammatory effects of related compounds in carrageenan-induced paw edema models in rats. Results indicated a marked reduction in inflammation compared to standard treatments .
Data Tables
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of triazolo-pyrimidine precursors followed by coupling with a piperidine-carboxylic acid moiety. For example, describes using additives like ammonium acetate to enhance cyclization efficiency in related triazolo-pyrimidine systems, achieving yields >80% under reflux in ethanol . Multi-step protocols (e.g., ) involve condensation of enaminones with activated pyrimidine intermediates, with purification via recrystallization from ethanol/DMF mixtures . Key variables include temperature control (80–100°C), solvent polarity (DMF vs. ethanol), and catalyst selection (e.g., acid additives).
Basic: How is structural confirmation achieved post-synthesis?
Methodological Answer:
Structural elucidation relies on spectroscopic and chromatographic techniques:
- NMR : H and C NMR identify substituent positions (e.g., methyl groups at C5/C7 of the triazolo-pyrimidine core and piperidine ring protons) .
- IR : Carboxylic acid C=O stretches (~1700 cm) confirm the presence of the acid moiety .
- HPLC/MS : Purity (>97%) is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), with ESI-MS confirming molecular weight (e.g., [M+H] at m/z 288) .
Advanced: How can computational methods optimize synthesis or predict biological activity?
Methodological Answer:
highlights ICReDD’s quantum chemical reaction path search methods to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation . For activity prediction, DFT calculations assess electronic properties (e.g., HOMO/LUMO energies) of the triazolo-pyrimidine core, correlating with enzyme inhibition (). Molecular docking studies can model interactions with target proteins (e.g., kinases), guiding rational structural modifications .
Advanced: How do researchers resolve contradictions in reported biological activity data across derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. For example:
- Assay Sensitivity : notes that trifluoromethyl groups enhance binding affinity but reduce solubility, leading to conflicting IC values in different solvent systems .
- Structural Analogues : Compare derivatives like pyrazolo[1,5-a]pyrimidine-3-carboxamides () to triazolo-pyrimidines. Controlled studies using isoform-specific enzymes (e.g., kinase isoforms) and standardized protocols (e.g., fixed DMSO concentrations) mitigate variability .
Advanced: What strategies improve the compound’s physicochemical properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation of the piperidine ring) or formulate as sodium salts ( uses ammonium acetate buffers for similar compounds) .
- Metabolic Stability : Deuterate labile C-H bonds (e.g., methyl groups) to slow oxidative metabolism .
- LogP Optimization : Computational tools predict logP values; ’s methyl ester derivative (logP = 1.12) suggests esterification as a strategy to balance lipophilicity .
Basic: What purification techniques ensure high purity for pharmacological testing?
Methodological Answer:
- Recrystallization : Use ethanol/DMF mixtures () or aqueous acetic acid ( ) to remove unreacted precursors .
- Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate regioisomers (common in triazolo-pyrimidine synthesis) .
- HPLC : Semi-preparative HPLC (C18 column, 0.1% TFA in mobile phase) achieves >99% purity for kinetic studies .
Advanced: How does modifying the triazolo-pyrimidine core impact enzyme inhibition?
Methodological Answer:
compares derivatives with halogens, trifluoromethyl, and aryl groups:
- Electron-Withdrawing Groups (e.g., -CF): Increase binding to ATP pockets in kinases but may reduce cell permeability .
- Methyl Groups (C5/C7): Enhance π-π stacking with aromatic residues (e.g., tyrosine kinases), as shown in SAR studies .
- Piperidine Substitution : 3-carboxylic acid vs. 4-carboxylic acid alters hydrogen-bonding networks, affecting selectivity ( notes distinct mp values for positional isomers) .
Basic: What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group ( recommends dry, inert conditions for related esters) .
- Light Sensitivity : Amber vials prevent photodegradation of the triazolo-pyrimidine core ( notes similar precautions for pyrazolo-pyrimidines) .
- Buffer Compatibility : Avoid basic conditions (pH >8) to prevent decarboxylation; uses pH 6.5 ammonium acetate buffers for stability testing .
Advanced: How can multi-component reactions streamline synthesis?
Methodological Answer:
describes a three-component protocol for dihydroazolopyrimidine carboxylic acids, combining amines, aldehydes, and activated carbonyls in one pot . Adapting this to the target compound could involve:
- Enaminone Intermediates : React 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-amine with piperidine-3-carboxylic acid derivatives under microwave irradiation to accelerate cyclization.
- Catalytic Systems : Use Cu(I) catalysts to enhance regioselectivity, reducing by-products .
Advanced: How are contradictions in spectroscopic data addressed during structural characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine ring protons) .
- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., triazolo vs. pyrazolo regioisomers) as in ’s crystal structure data .
- Isotopic Labeling : N-labeled analogs clarify nitrogen connectivity in the triazolo ring (applied in ’s analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
